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Compound of Interest

2-Propylquinoline-4-carboxylic
Compound Name: o
aci

Cat. No.: B180115

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the spectroscopic data for 2-Propylquinoline-
4-carboxylic acid (C13H13NO2). It includes predicted and characteristic spectral data,
generalized experimental protocols for obtaining such data, and diagrams illustrating analytical
workflows and potential biological mechanisms of action relevant to the quinoline-4-carboxylic
acid scaffold.

Compound Overview

2-Propylquinoline-4-carboxylic acid is an organic compound featuring a quinoline core,
which is a key pharmacophore in numerous biologically active molecules. The structure
consists of a propyl group at position 2 and a carboxylic acid group at position 4 of the
quinoline ring. Spectroscopic analysis is crucial for confirming the identity, purity, and structure
of this compound in research and development settings.

Spectroscopic Data

The following sections summarize the expected quantitative data from key spectroscopic
techniques.

Mass Spectrometry (MS)
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High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight
and elemental formula of the compound. The data below is based on predicted values for
various adducts.[1]

Adduct lon Calculated m/z
[M+H]* 216.10192
[M+Na]* 238.08386
[M-H]- 214.08736
[M+NHa]* 233.12846
M]* 215.09409

Table 1: Predicted m/z values for 2-Propylquinoline-4-carboxylic acid.

The primary fragmentation pathways for quinoline-4-carboxylic acids under electron ionization
typically involve the loss of the carboxyl group (as *COOH or CO2) from the molecular ion.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule. Chemical shifts are reported in parts per million (ppm) relative to a standard (TMS).

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the carboxylic acid proton,
the aromatic protons on the quinoline ring, and the aliphatic protons of the propyl group. The
carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift,
often above 12 ppm.[3][4]
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Expected Chemical Shift

Proton Assignment Multiplicity
(6, ppm)

-COOH >12.0 Broad Singlet

Quinoline Aromatic Protons 75-87 Multiplets

Quinoline C3-H ~7.9-8.1 Singlet

Propyl -CH:- (alpha to ring) ~3.0 Triplet

Propyl -CHz- (middle) ~1.8 Sextet

Propyl -CHs ~1.0 Triplet

Table 2: Predicted *H NMR chemical shifts for 2-Propylquinoline-4-carboxylic acid.
13C NMR Spectroscopy

The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The
carboxyl carbon is characteristically found in the 165-185 ppm range.[3][5]

Carbon Assignment Expected Chemical Shift (6, ppm)
-COOH 165 - 170

Quinoline C4 ~145

Quinoline Aromatic Carbons 118 - 150

Propyl -CH:- (alpha to ring) ~40

Propyl -CHz- (middle) ~22

Propyl -CHs ~14

Table 3: Predicted 13C NMR chemical shifts for 2-Propylquinoline-4-carboxylic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Carboxylic
acids have highly characteristic absorption bands.[5][6]
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. Expected Absorption o
Functional Group Description
Range (cm™?)

O-H (Carboxylic Acid) 2500 - 3300 Very broad, strong

C-H (Aromatic) 3000 - 3100 Sharp, medium

C-H (Aliphatic) 2850 - 2960 Sharp, medium-strong
C=0 (Carboxylic Acid) 1690 - 1725 Strong, sharp (Conjugated)
C=C / C=N (Aromatic Ring) 1500 - 1620 Medium to strong, sharp
C-O (Carboxylic Acid) 1210 - 1320 Strong

Table 4: Characteristic IR absorption bands for 2-Propylquinoline-4-carboxylic acid.

The broadness of the O-H stretch is due to extensive hydrogen bonding between carboxylic
acid molecules, which typically exist as dimers in the solid state.[4][7] The carbonyl (C=0)
stretch appears at a slightly lower frequency than a non-conjugated acid due to its conjugation
with the quinoline ring system.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is determined by the electronic transitions within the molecule's
chromophore. For this compound, the extended aromatic system of the quinoline ring is the
primary chromophore.

Chromophore Expected Amax (nm)

Quinoline Ring ~230-250, ~300-330

Table 5: Expected UV-Vis absorption maxima for 2-Propylquinoline-4-carboxylic acid.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of
quinoline-4-carboxylic acid derivatives.
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Synthesis via Doebner Reaction

A common method for synthesizing 2-substituted quinoline-4-carboxylic acids is the Doebner
reaction.[8][9]

o Reaction Setup: Aniline, an appropriate aldehyde (in this case, butanal), and pyruvic acid are
mixed in a solvent such as ethanol.

o Catalysis: A catalytic amount of an acid like trifluoroacetic acid may be added.[8]

o Reflux: The mixture is heated under reflux for several hours (e.g., 12-24 hours). The reaction
progress is monitored by Thin Layer Chromatography (TLC).

o Workup: Upon completion, the reaction mixture is cooled and poured into ice water to
precipitate the crude product.

 Purification: The solid is filtered and purified, typically by recrystallization from a suitable
solvent (e.g., ethanol or ethyl acetate) or by flash column chromatography on silica gel.

NMR Spectroscopy

o Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.7 mL
of a deuterated solvent (e.g., DMSO-ds or CDCIs) in an NMR tube.

 Internal Standard: A small amount of tetramethylsilane (TMS) is added to serve as the
internal standard (0.00 ppm).

o Data Acquisition: *H and 3C NMR spectra are recorded on a spectrometer, such as a 400
MHz or 500 MHz Bruker instrument.[8][10]

High-Resolution Mass Spectrometry (HRMS)

o Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.qg.,
methanol or acetonitrile).

e Analysis: The solution is introduced into the mass spectrometer, often using an electrospray
ionization (ESI) source.
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» Data Acquisition: High-resolution mass spectra are recorded on an instrument such as a
time-of-flight (TOF) or Orbitrap mass spectrometer to obtain accurate mass measurements.
[10]

IR Spectroscopy

o Sample Preparation: A small amount of the dry, solid sample is finely ground with potassium
bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

o Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR
spectrophotometer, and the spectrum is recorded over the range of 4000-400 cm~2.[11]

UV-Vis Spectroscopy

o Sample Preparation: A stock solution of the compound is prepared in a UV-transparent
solvent (e.g., ethanol or methanol). This solution is then diluted to an appropriate
concentration (typically in the micromolar range) to ensure the absorbance falls within the
linear range of the instrument (0.1 - 1.0 AU).

o Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer,
with a cuvette containing the pure solvent used as a reference. The scan is typically
performed from 200 to 400 nm.

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate a typical characterization
workflow and a potential biological mechanism of action for this class of compounds.
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Caption: Workflow for the synthesis and spectroscopic characterization of a target compound.

Many quinoline derivatives have been investigated as inhibitors of various enzymes. For
instance, 2-phenylquinoline-4-carboxylic acid derivatives have been studied as Histone
Deacetylase (HDAC) inhibitors.[10][12] The following diagram illustrates this general
mechanism.
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Caption: Mechanism of gene regulation by HDACs and its inhibition by quinoline derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://pubchemlite.lcsb.uni.lu/e/compound/854375
https://chempap.org/file_access.php?file=542a75.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-carboxylic-acids-and-nitriles/
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-carboxylic-acids-and-nitriles/
https://www.echemi.com/cms/2080838.html
https://orgchemboulder.com/Spectroscopy/irtutor/carbacidsir.shtml
https://pmc.ncbi.nlm.nih.gov/articles/PMC6273947/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6273947/
https://www.mdpi.com/1420-3049/21/3/340
https://pmc.ncbi.nlm.nih.gov/articles/PMC9333195/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9333195/
https://www.researchgate.net/publication/311805040_Synthesis_Structure_Evaluation_Spectroscopic_and_Antibacterial_Investigation_of_Metal_Complexes_with_2-Pyridin-4-ylquinoline-4-carboxylic_Acid
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.937225/full
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.937225/full
https://www.benchchem.com/product/b180115#spectroscopic-data-for-2-propylquinoline-4-carboxylic-acid
https://www.benchchem.com/product/b180115#spectroscopic-data-for-2-propylquinoline-4-carboxylic-acid
https://www.benchchem.com/product/b180115#spectroscopic-data-for-2-propylquinoline-4-carboxylic-acid
https://www.benchchem.com/product/b180115#spectroscopic-data-for-2-propylquinoline-4-carboxylic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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